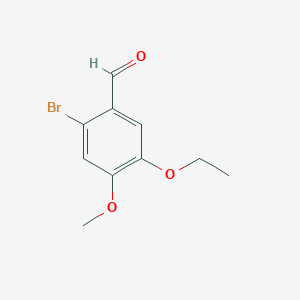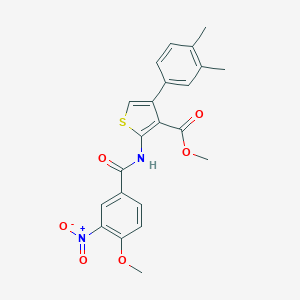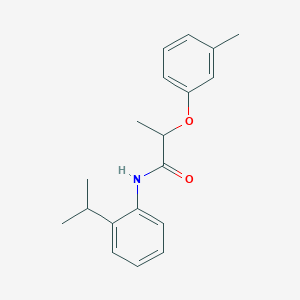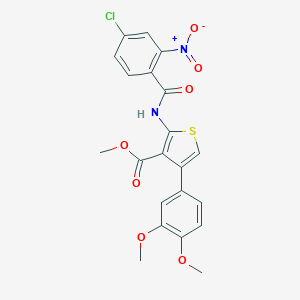![molecular formula C18H18ClN7OS B450808 2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B450808.png)
2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a pyridinylmethylidene moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
準備方法
The synthesis of 2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by reacting appropriate precursors under specific conditions to form the triazole ring.
Introduction of the chlorophenyl group: This step involves the reaction of the triazole intermediate with a chlorophenyl amine derivative.
Formation of the sulfanyl linkage: The intermediate compound is then reacted with a thiol derivative to introduce the sulfanyl group.
Condensation with pyridinylmethylidene: The final step involves the condensation of the intermediate with a pyridinylmethylidene derivative to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
化学反応の分析
2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents using nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new derivatives.
科学的研究の応用
2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
作用機序
The mechanism of action of 2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways. The presence of the triazole ring and chlorophenyl group may contribute to its ability to interact with biological molecules, leading to various biological effects.
類似化合物との比較
2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide can be compared with other similar compounds, such as:
2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide: This compound lacks the pyridinylmethylidene moiety, which may result in different chemical and biological properties.
2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-benzylidene]acetohydrazide:
The unique combination of functional groups in 2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research.
特性
分子式 |
C18H18ClN7OS |
|---|---|
分子量 |
415.9g/mol |
IUPAC名 |
2-[[5-[(3-chloroanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C18H18ClN7OS/c1-26-16(11-21-15-4-2-3-14(19)9-15)23-25-18(26)28-12-17(27)24-22-10-13-5-7-20-8-6-13/h2-10,21H,11-12H2,1H3,(H,24,27)/b22-10+ |
InChIキー |
LSAIQBQYTLVTDU-LSHDLFTRSA-N |
異性体SMILES |
CN1C(=NN=C1SCC(=O)N/N=C/C2=CC=NC=C2)CNC3=CC(=CC=C3)Cl |
SMILES |
CN1C(=NN=C1SCC(=O)NN=CC2=CC=NC=C2)CNC3=CC(=CC=C3)Cl |
正規SMILES |
CN1C(=NN=C1SCC(=O)NN=CC2=CC=NC=C2)CNC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 3-methyl-5-{[(4-nitrophenoxy)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B450725.png)
![N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B450728.png)


![N-(3,4-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B450733.png)



![2-METHOXY-5-{[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]METHYL}BENZYL ACETATE](/img/structure/B450739.png)
![N-(4-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B450742.png)
![2-(4-chlorophenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B450744.png)
![N'-{3-[(4-ethylphenoxy)methyl]-4-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B450745.png)
![5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N'~2~-[(Z)-1-(2-FLUOROPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE](/img/structure/B450747.png)
![N-(3,5-dimethylphenyl)-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B450748.png)
